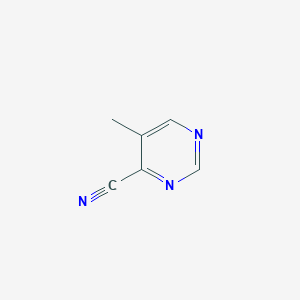

5-Methylpyrimidine-4-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

5-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYJWIDDRHKVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methylpyrimidine-4-carbonitrile CAS number and properties

An In-Depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile

A Note on the Target Compound: Initial searches for "5-Methylpyrimidine-4-carbonitrile" did not yield sufficient data for a comprehensive technical guide, suggesting it is a less common or well-documented isomer. This guide will therefore focus on the closely related and well-characterized compound, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No. 698-29-3) , for which extensive scientific literature is available. This pyrimidine derivative serves as a valuable case study for researchers, scientists, and drug development professionals working with substituted pyrimidines.

Introduction and Core Properties

4-Amino-2-methylpyrimidine-5-carbonitrile is a multifaceted heterocyclic compound that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrimidine scaffold, adorned with strategically placed functional groups—an amino group, a methyl group, and a nitrile moiety—makes it a crucial building block for the synthesis of a wide array of biologically active molecules. The nitrile group, in particular, is a versatile functional handle for further chemical transformations.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development.

| Property | Value | Source |

| CAS Number | 698-29-3 | [1][2][3] |

| Molecular Formula | C₆H₆N₄ | [1][4] |

| Molecular Weight | 134.14 g/mol | [1][4] |

| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbonitrile | [1] |

| Appearance | Data not consistently available; likely a solid. | |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in dimethyl sulfoxide, ethanol, and methanol. | [2] |

| Melting Point | Contradictory data exists, with some sources indicating melting points around 229–231°C and others above 240°C, likely due to substituent effects and crystal packing in derivatives. | [3] |

| Boiling Point | Data not available. | |

| InChI Key | YBPNIILOUYAGIF-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=NC=C(C(=N1)N)C#N | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 4-Amino-2-methylpyrimidine-5-carbonitrile.

-

¹H NMR: Spectral data is available and typically shows signals corresponding to the methyl protons, the amino protons, and the pyrimidine ring proton.[1]

-

¹³C NMR: The carbon spectrum will exhibit distinct peaks for the nitrile carbon, the carbons of the pyrimidine ring, and the methyl carbon.[1]

-

Mass Spectrometry: The compound can be characterized by its molecular ion peak and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H stretches of the amino group, C-H stretches of the methyl group, and the characteristic sharp peak for the nitrile (C≡N) group.

Synthesis and Reaction Mechanisms

The construction of the 4-Amino-2-methylpyrimidine-5-carbonitrile core is primarily achieved through the condensation of acyclic precursors.

Common Synthetic Route

A prevalent and efficient method involves the condensation of acetamidine hydrochloride with a suitable three-carbon synthon.[3] A representative synthesis is outlined below:

To a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, the following reagents are added:

-

t-butanol (solvent)

-

Acetamidine hydrochloride

-

Malononitrile

-

30% aqueous formaldehyde

The mixture is heated to 65-70°C and reacted for 4 hours. After cooling, a peroxide initiator is added, and the reaction proceeds for another hour at a lower temperature. This method has been reported to yield the product in high purity (99.6% by HPLC) and good yield (92.6%).[4]

Key Chemical Transformations

The functional groups of 4-Amino-2-methylpyrimidine-5-carbonitrile allow for a variety of subsequent chemical modifications:

-

Nitrile Group Reduction: The nitrile group is a key site for chemical reactions. It can be selectively reduced, for instance, through catalytic hydrogenation using a Raney nickel catalyst, to yield 4-amino-5-aminomethyl-2-methylpyrimidine. This particular derivative is a vital intermediate in the synthesis of Vitamin B1.[3]

-

Functionalization at the 6-Position: In related pyrimidine systems, the 6-position is amenable to functionalization. This allows for the introduction of diverse substituents through nucleophilic substitution reactions, thereby expanding the chemical diversity of the resulting compounds.[3]

Applications in Research and Drug Development

The structural motifs present in 4-Amino-2-methylpyrimidine-5-carbonitrile make it a valuable scaffold in the design of novel therapeutics. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.

A Building Block for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored for a range of biological activities, although specific data for the parent compound is limited. The broader class of pyrimidine-5-carbonitriles has been investigated for their potential as:

-

Anticancer Agents: The pyrimidine nucleus is a cornerstone in the development of anticancer drugs.[5] The nitrile group can be a key interaction point with biological targets.

-

Kinase Inhibitors: Substituted pyrimidines are frequently found in the core structures of kinase inhibitors, which are a major class of anticancer drugs.

-

Antimicrobial Agents: The pyrimidine scaffold is also present in various antimicrobial compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-Amino-2-methylpyrimidine-5-carbonitrile.

Hazard Identification and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

First Aid Measures

In case of exposure, follow standard first aid protocols:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Amino-2-methylpyrimidine-5-carbonitrile is a chemically versatile and synthetically accessible compound. While detailed biological activity data for the parent molecule is limited, its importance as a key intermediate in the synthesis of pharmaceuticals, most notably as a precursor to a Vitamin B1 intermediate, is well-established. Its rich chemistry, stemming from the pyrimidine core and its functional group appendages, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. Further exploration of the biological properties of novel derivatives based on this scaffold holds promise for the development of new therapeutic agents.

References

A comprehensive list of references is not available in the provided search results.

Sources

- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methylpyrimidine-4-carbonitrile: A Technical Guide for Researchers

Introduction: The Significance of 5-Methylpyrimidine-4-carbonitrile

5-Methylpyrimidine-4-carbonitrile belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including anticancer agents.[1][2][3] The precise characterization of such molecules is paramount for drug discovery and development, with NMR spectroscopy being the cornerstone of structural elucidation. This guide will equip researchers with the foundational knowledge to understand the expected NMR spectral features of 5-methylpyrimidine-4-carbonitrile, facilitating its identification and characterization in a laboratory setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-methylpyrimidine-4-carbonitrile is anticipated to be relatively simple, exhibiting signals corresponding to the methyl group and the two aromatic protons of the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the substituents—the electron-donating methyl group and the electron-withdrawing nitrile group—as well as the inherent electronic nature of the pyrimidine ring.

Based on data from similar pyrimidine derivatives, the following chemical shifts are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | ~9.0 - 9.2 | Singlet | Deshielded due to the adjacent nitrogen atoms. |

| H6 | ~8.7 - 8.9 | Singlet | Influenced by the adjacent nitrogen and the nitrile group. |

| -CH₃ | ~2.5 - 2.7 | Singlet | Typical range for a methyl group attached to an aromatic ring. |

Causality of Chemical Shift Predictions:

-

Protons H2 and H6: The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent property leads to a general deshielding of the ring protons, causing them to resonate at a downfield chemical shift.[4] The proton at the C2 position is flanked by two nitrogen atoms, leading to a significant downfield shift. The proton at C6 is adjacent to one nitrogen atom and is also influenced by the electron-withdrawing cyano group at the 4-position, further contributing to its deshielding.

-

Methyl Protons (-CH₃): The methyl group at the 5-position is expected to exhibit a singlet in the upfield region of the aromatic spectrum. Its chemical shift is a standard value for methyl groups attached to a heterocyclic aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 5-methylpyrimidine-4-carbonitrile are based on the analysis of related structures and established substituent effects on the pyrimidine ring.[5]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~158 - 162 | Deshielded by two adjacent nitrogen atoms. |

| C4 | ~140 - 145 | Attached to the electron-withdrawing nitrile group. |

| C5 | ~130 - 135 | Attached to the methyl group. |

| C6 | ~155 - 159 | Deshielded by the adjacent nitrogen atom. |

| -CN | ~115 - 120 | Typical range for a nitrile carbon. |

| -CH₃ | ~15 - 20 | Typical range for a methyl carbon on an aromatic ring. |

Rationale for Chemical Shift Predictions:

-

Ring Carbons (C2, C4, C5, C6): The chemical shifts of the pyrimidine ring carbons are highly dependent on their position relative to the nitrogen atoms and the substituents. The carbons directly bonded to nitrogen (C2, C4, C6) are significantly deshielded. The presence of the electron-withdrawing nitrile group at C4 will further shift its resonance downfield.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically resonates in the 115-120 ppm range.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic upfield position.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial. The following is a detailed, step-by-step methodology for the preparation and analysis of a sample of 5-methylpyrimidine-4-carbonitrile.

I. Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Detailed Steps:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-methylpyrimidine-4-carbonitrile for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice. Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.

-

Ensuring Complete Dissolution: Vortex the vial to ensure the compound is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small cotton plug directly into a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

II. NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Key Experimental Parameters:

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.

-

¹H NMR Acquisition: A standard proton experiment is typically sufficient. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

Conclusion

This technical guide provides a scientifically grounded framework for understanding the ¹H and ¹³C NMR spectroscopic data of 5-methylpyrimidine-4-carbonitrile. By leveraging predictive analysis based on the known spectral characteristics of related pyrimidine derivatives, researchers can confidently approach the characterization of this important molecule. The detailed experimental protocols offer a self-validating system for acquiring high-quality NMR data, ensuring the integrity and reliability of the results. This guide serves as an essential resource for scientists and professionals engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds in drug discovery and development.

References

-

Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(46), 28657-28675. [Link]

-

SpectraBase. (n.d.). 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl-. [Link]

-

Eweas, A. F., Al-Masoudi, N. A., & El-Gazzar, A. A. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]

-

Stolarczyk, M., et al. (2019). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1531-1539. [Link]

-

SpectraBase. (n.d.). 4-Amino-2-[(6'-hydroxyhexyl)thio]-6-(methylthio)pyrimidine-5-carbonitrile. [Link]

-

SpectraBase. (n.d.). 5-Methylpyrimidine. [Link]

-

SpectraBase. (n.d.). Home. [Link]

-

Wiley Online Library. (n.d.). SpectraBase. [Link]

-

SpectraBase. (n.d.). 5-Methylpyrimidine. [Link]

-

El-Naggar, M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 18(36), 7124-7140. [Link]

-

PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. [Link]

-

Amer, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4991. [Link]

-

Turner, C. J., & Cheeseman, G. W. H. (1979). Carbon-13 NMR spectra of some 4- and 5-substituted pyrimidines. Organic Magnetic Resonance, 12(4), 235-237. [Link]

Sources

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbon‐13 NMR spectra of some 4‐ and 5‐substituted pyrimidines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Methylpyrimidine-4-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine-4-carbonitrile, also known by its IUPAC name 4-Methylpyrimidine-5-carbonitrile, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group and a nitrile group. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in a wide array of biologically active molecules and the versatile reactivity of the nitrile moiety. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound in drug discovery and development.

Physicochemical Properties

The physicochemical properties of 5-Methylpyrimidine-4-carbonitrile (CAS No. 1150633-16-1) are crucial for its handling, formulation, and application in research and development. While extensive experimental data is not widely published, predicted and available data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃ | N/A |

| Molecular Weight | 119.12 g/mol | N/A |

| CAS Number | 1150633-16-1 | [1] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 254.0±20.0 °C (Predicted) | [2] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [2] |

| pKa | -0.79±0.16 (Predicted) | [2] |

| Storage | 2-8°C, Sealed in dry conditions | [1] |

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis of 5-Methylpyrimidine-4-carbonitrile

Proposed Synthesis Workflow

Caption: Proposed one-pot synthesis of 5-Methylpyrimidine-4-carbonitrile.

Step-by-Step Experimental Protocol

Objective: To synthesize 5-Methylpyrimidine-4-carbonitrile via a three-component condensation reaction.

Materials:

-

Acetaldehyde

-

Malononitrile

-

Formamidine acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography column)

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1 equivalent) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add malononitrile (1 equivalent) and formamidine acetate (1 equivalent).

-

Initiation of Reaction: Cool the mixture in an ice bath and slowly add acetaldehyde (1 equivalent) dropwise.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Methylpyrimidine-4-carbonitrile is largely dictated by the pyrimidine ring and the nitrile group. The pyrimidine core, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, and participation in cycloaddition reactions.[1]

Significance in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] Pyrimidine-5-carbonitrile derivatives, in particular, have garnered significant attention for their diverse biological activities.[5] These compounds have been investigated as potential anticancer, antimicrobial, and antiviral agents.[6][7] The nitrile group can act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets, or serve as a synthetic handle for further molecular elaboration to optimize potency and pharmacokinetic properties.[8]

For instance, various substituted pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as EGFR inhibitors for anticancer therapy and as COX-2 inhibitors with anti-inflammatory and anticancer potential.[5][7] While specific studies on 5-Methylpyrimidine-4-carbonitrile are limited, its structural similarity to these biologically active analogues suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Logical Flow of Drug Discovery Application

Caption: Application of 5-Methylpyrimidine-4-carbonitrile in a drug discovery workflow.

Conclusion

5-Methylpyrimidine-4-carbonitrile is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its pyrimidine core and reactive nitrile group offer numerous possibilities for the generation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific molecule is sparse, the established chemistry of related pyrimidine-5-carbonitriles provides a solid foundation for its synthesis and derivatization. Further research into the biological activities of 5-Methylpyrimidine-4-carbonitrile and its derivatives is warranted to fully explore its therapeutic potential.

References

- 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4. (n.d.). Smolecule. Retrieved January 12, 2026, from https://www.smolecule.com/4-hydroxy-2-methylpyrimidine-5-carbonitrile-cas-27058-54-4

- 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3. (n.d.). Benchchem. Retrieved January 12, 2026, from https://www.benchchem.com/product/b43269

- 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. (n.d.). ChemicalBook. Retrieved January 12, 2026, from https://www.chemicalbook.com/synthesis/698-29-3.htm

- 4-甲基嘧啶-5-甲腈. (n.d.). ChemicalBook. Retrieved January 12, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB02629568.htm

- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%. (n.d.). Thermo Fisher Scientific. Retrieved January 12, 2026, from https://www.thermofisher.

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. https://core.ac.uk/display/323315752

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834479/

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864380/

- 4-Methylpyrimidine 97% | 3438-46-8. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/127493

- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). Journal of Applied Pharmaceutical Science. https://japsonline.com/admin/php/uploads/1482_pdf.pdf

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658252/

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. https://www.semanticscholar.org/paper/New-Pyrimidine-5-Carbonitriles-as-COX-2-Inhibitors%3A-AL-Ghulikah-El-Sebaey/183c79a9578631f4a9b6951910080355403e0616

- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909890/

- 4-Methylpyrimidine | 3438-46-8. (n.d.). ChemicalBook. Retrieved January 12, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB1153839.htm

- 4-Amino-2-methylpyrimidine-5-carbonitrile. (n.d.). PubChem. Retrieved January 12, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/69682

- 4-amino-2-methyl-pyrimidine-5-carbonitrile | 698-29-3. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/s451799

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). Royal Society of Chemistry. https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj03770a

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. https://medcraveonline.

- 4-Methylpyrimidine. (n.d.). PubChem. Retrieved January 12, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpyrimidine

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3 [m.chemicalbook.com]

- 3. japsonline.com [japsonline.com]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Methylpyrimidine-4-carbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] This guide focuses on a specific, yet potentially valuable derivative: 5-Methylpyrimidine-4-carbonitrile . The introduction of a methyl group and a carbonitrile moiety onto the pyrimidine ring offers unique electronic and steric properties that can be exploited in the design of novel therapeutic agents. The carbonitrile group, a potent electron-withdrawing group, can significantly modulate the reactivity of the pyrimidine ring and serve as a versatile synthetic handle for further functionalization.[4] This document provides a comprehensive overview of the chemical identity, physicochemical properties, potential synthetic routes, and prospective applications of 5-Methylpyrimidine-4-carbonitrile in the field of drug discovery.

Chemical Structure and Identifiers

The structural framework of 5-Methylpyrimidine-4-carbonitrile is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a nitrile group at the 4-position. This specific arrangement of substituents dictates its chemical behavior and potential biological interactions.

digraph "5_Methylpyrimidine_4_carbonitrile" {

graph [fontname="Arial", label="Figure 1. Chemical Structure of 5-Methylpyrimidine-4-carbonitrile", labelloc=b, fontsize=10];

node [shape=plaintext, fontname="Arial"];

rankdir=LR;

struct [label=<

N C C C N C C#N C CH3

>];

}

Table 1: Chemical Identifiers for 5-Methylpyrimidine-4-carbonitrile

| Identifier | Value | Source |

| IUPAC Name | 5-Methylpyrimidine-4-carbonitrile | N/A |

| CAS Number | 114969-63-0 | [5] |

| Molecular Formula | C₆H₅N₃ | [5] |

| Molecular Weight | 119.13 g/mol | [5] |

| Canonical SMILES | N#CC1=NC=NC=C1C | [5] |

| InChIKey | Not available in authoritative databases | N/A |

Physicochemical Properties

The physicochemical properties of 5-Methylpyrimidine-4-carbonitrile are crucial for its handling, formulation, and pharmacokinetic profile in potential drug development. While extensive experimental data for this specific isomer is limited, some properties have been reported or can be predicted.

Table 2: Physicochemical Properties of 5-Methylpyrimidine-4-carbonitrile

| Property | Value | Source |

| Boiling Point | 254 °C | N/A |

| Density | 1.16 g/cm³ | N/A |

| Flash Point | 98 °C | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. | Inferred from similar compounds[6] |

Synthesis and Reactivity

A potential synthetic pathway could involve the condensation of an appropriate amidine with a β-keto nitrile precursor bearing a methyl group.

The reactivity of the 5-Methylpyrimidine-4-carbonitrile scaffold is influenced by its substituents. The electron-withdrawing nature of the nitrile group at the 4-position makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The methyl group at the 5-position can exert a modest electron-donating effect and may influence the regioselectivity of certain reactions through steric hindrance. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening avenues for a wide range of chemical transformations and the generation of diverse compound libraries.

Applications in Drug Discovery

While specific biological activities for 5-Methylpyrimidine-4-carbonitrile have not been extensively reported, the broader class of pyrimidine-5-carbonitrile and pyrimidine-4-carbonitrile derivatives has shown significant promise in medicinal chemistry. These scaffolds have been investigated for a variety of therapeutic applications, primarily due to their ability to act as bioisosteres for other aromatic systems and their capacity to form crucial hydrogen bonds with biological targets.[1]

Numerous studies have highlighted the potential of pyrimidine-carbonitrile derivatives as:

-

Anticancer Agents: Many derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[7][8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Phosphoinositide 3-kinases (PI3K).[9][10]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many approved kinase inhibitor drugs. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase domain. The carbonitrile group can further enhance binding affinity through dipole-dipole interactions or by serving as a key anchoring point.

-

Antimicrobial and Antiviral Agents: The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral drugs.[2]

The unique substitution pattern of 5-Methylpyrimidine-4-carbonitrile makes it an attractive starting point for the design of novel inhibitors targeting various enzymes and receptors. The methyl group can provide a lipophilic interaction point within a binding pocket, while the carbonitrile can be a key polar contact or a precursor for further derivatization to optimize potency and pharmacokinetic properties.

Experimental Protocols

Proposed Synthesis of 5-Methylpyrimidine-4-carbonitrile

Objective: To synthesize 5-Methylpyrimidine-4-carbonitrile via a cyclocondensation reaction.

Materials:

-

Formamidine acetate

-

2-cyano-3-oxobutanal sodium salt (or a suitable precursor)

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formamidine acetate.

-

Addition of β-keto nitrile: Slowly add a solution of 2-cyano-3-oxobutanal sodium salt in absolute ethanol to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extraction: Concentrate the mixture under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-Methylpyrimidine-4-carbonitrile.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the structure of the final product.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile stretch.

Conclusion

5-Methylpyrimidine-4-carbonitrile represents a promising, yet underexplored, building block for the development of novel therapeutic agents. Its unique combination of a methyl group and a versatile carbonitrile moiety on the privileged pyrimidine scaffold offers significant potential for the design of potent and selective inhibitors of various biological targets. The general synthetic strategies and the broad biological activities exhibited by related pyrimidine-carbonitrile derivatives provide a strong rationale for further investigation of this compound. This technical guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and medicinal chemistry applications of 5-Methylpyrimidine-4-carbonitrile.

References

- Eweas, A. F., Abdallah, Q. M. A., & Hassan, E. S. I. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.

- Fahmy, M. I., Abdelnaby, R. M., Abdelhady, R., Ali, O., El-Dydamony, N. M., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911.

- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(48), 31089-31110.

- Hassan, A. S., El-Sayed, N. S., Shalaby, A. A., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 438-460.

- Kaur, R., & Sharma, S. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(3), 451-467.

- Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.

-

SpectraBase. (n.d.). 5-Methylpyrimidine. Retrieved from [Link]

- Tolba, M. S., Kamal, A. M., & El-Sawy, E. R. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

-

Wiley Online Library. (n.d.). 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl-. Retrieved from [Link]

- Xin Fa Pharmaceutical Co., Ltd. (2017). CN106279042A - Preparation method of 2-methyl-4-amino-5-cyanopyrimidine.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylpyrimidine-4-carbonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Methylpyrimidine-4-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-methylpyrimidine-4-carbonitrile, a heterocyclic nitrile of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document moves beyond a simple data sheet. It is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the theoretical principles governing solubility, predictive analysis based on molecular structure, and rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide equips scientists with the necessary tools to accurately characterize the solubility profile of 5-methylpyrimidine-4-carbonitrile in a range of relevant organic solvents.

Introduction: The Significance of 5-Methylpyrimidine-4-carbonitrile

5-Methylpyrimidine-4-carbonitrile belongs to the class of pyrimidine derivatives, a cornerstone of heterocyclic chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The addition of a methyl group and a highly polar nitrile group creates a molecule with a distinct electronic and steric profile, making it a valuable building block for synthesizing more complex target molecules.

An accurate understanding of its solubility is a non-negotiable prerequisite for its effective application:

-

Synthetic Chemistry: Solvent selection is paramount for controlling reaction rates, managing reaction pathways, and ensuring the homogeneity of the reaction mixture.

-

Purification and Isolation: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Drug Development: For a compound to be a viable drug candidate, its solubility in various physiological and formulation-relevant media dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Preformulation solubility studies are a critical first step in this process.[1]

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, or NMR requires solvents that can fully dissolve the analyte to ensure accurate and reproducible results.

This guide will therefore focus on providing the foundational knowledge and practical workflows to empower researchers in their work with this compound.

Theoretical Principles and Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute forces (crystal lattice energy) and solvent-solvent forces to establish new solute-solvent interactions. The widely used rule of "like dissolves like" serves as an excellent predictive tool, grounded in the nature of intermolecular forces.[2][3]

Molecular Structure Analysis of 5-Methylpyrimidine-4-carbonitrile:

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, making them hydrogen bond acceptors. This feature imparts polarity to the molecule.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and a potent hydrogen bond acceptor.

-

Methyl Group (-CH₃): This is a small, non-polar, lipophilic group.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected between the solvent's hydroxyl group and the nitrogen atoms of the pyrimidine ring and nitrile group. Therefore, 5-methylpyrimidine-4-carbonitrile is predicted to have moderate to good solubility in these solvents. While slightly soluble in water, its solubility is expected to be higher in short-chain alcohols.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar but do not donate hydrogen bonds. Strong dipole-dipole interactions between the solvent and the polar pyrimidine and nitrile moieties are anticipated. Consequently, the compound is expected to exhibit high solubility in solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. The significant polarity of 5-methylpyrimidine-4-carbonitrile makes it unlikely to dissolve well in these non-polar environments.[2][3] Low solubility is predicted.

Experimental Determination of Solubility

While theoretical predictions are invaluable, they must be confirmed by empirical data. The following section details robust protocols for determining solubility, from rapid qualitative assessments to precise quantitative measurements.

Workflow for Preliminary Qualitative Assessment

A rapid qualitative test is the first practical step to classify the compound's solubility in a range of selected solvents. This helps in narrowing down suitable solvents for specific applications like reactions or crystallization screens.[3][5]

Protocol:

-

Preparation: Dispense approximately 2-5 mg of 5-methylpyrimidine-4-carbonitrile into a small, dry test tube or a 1 mL glass vial.

-

Solvent Addition: Add the selected organic solvent in small portions, starting with 0.25 mL.

-

Agitation: Vigorously shake or vortex the mixture for 10-20 seconds after each addition.[3][5]

-

Observation: Visually inspect the sample against a contrasting background. A completely clear and homogenous solution indicates that the compound is "soluble." If solid particles remain, the compound is "insoluble" or "sparingly soluble" at that concentration.

-

Incremental Addition: If the compound did not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 1 mL, agitating and observing after each addition.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Measurement: The Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It involves generating a saturated solution and then measuring the concentration of the dissolved solute.[2] While time-consuming, its reliability makes it a cornerstone of physicochemical characterization.

Protocol:

-

Sample Preparation: Add an excess amount of 5-methylpyrimidine-4-carbonitrile to a sealed vial (e.g., 10 mg into a 2 mL vial). The key is to ensure solid material will remain even after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL).

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[2]

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) or filter it using a syringe filter (e.g., 0.22 µm PTFE).

-

Sample Dilution: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for the Quantitative Shake-Flask Method.

Data Presentation and Interpretation

To facilitate comparison and analysis, all experimentally determined solubility data should be organized systematically. The following table provides a template for recording your results.

Table 1: Experimental Solubility Data for 5-Methylpyrimidine-4-carbonitrile

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |

|---|---|---|---|---|---|

| Hexane | Non-Polar | 25 | |||

| Toluene | Non-Polar Aromatic | 25 | |||

| Dichloromethane | Halogenated | 25 | |||

| Diethyl Ether | Ether | 25 | |||

| Ethyl Acetate | Ester | 25 | |||

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 25 | |||

| Acetone | Polar Aprotic (Ketone) | 25 | |||

| Acetonitrile | Polar Aprotic (Nitrile) | 25 | |||

| Dimethylformamide (DMF) | Polar Aprotic (Amide) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Sulfoxide) | 25 | |||

| Methanol | Polar Protic (Alcohol) | 25 | |||

| Ethanol | Polar Protic (Alcohol) | 25 |

| Water | Polar Protic | 25 | | | |

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 5-methylpyrimidine-4-carbonitrile must be consulted before any handling, compounds of this class often present similar hazards. Based on data for related pyrimidine carbonitriles, the following precautions are advised:

-

Hazard Profile: Such compounds can be harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] They may cause skin and serious eye irritation.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a lab coat, and chemical safety goggles.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[6] Avoid dust formation.[6][10] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6][10]

Crucial Note: This information is for guidance only. The user is REQUIRED to obtain and review the official Safety Data Sheet (SDS) for 5-methylpyrimidine-4-carbonitrile from their supplier before commencing any experimental work.

Conclusion

The solubility of 5-methylpyrimidine-4-carbonitrile in organic solvents is a fundamental property that dictates its utility across various scientific disciplines. This guide has established a predictive framework based on its molecular structure, indicating probable high solubility in polar aprotic solvents and lower solubility in non-polar media. More importantly, it has provided detailed, actionable protocols for both rapid qualitative screening and rigorous quantitative determination via the shake-flask method. By adhering to these experimental workflows and safety guidelines, researchers can confidently and accurately characterize the solubility profile of this compound, enabling its effective use in synthesis, purification, and formulation development.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Aminopyrimidine-5-carbonitrile.

- PubChem. (2025). 5-Methylpyrimidine-2-carbonitrile.

- ChemicalBook. (2025). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE.

- Fisher Scientific. (2013).

- Sigma-Aldrich. (2025).

- Apollo Scientific. (2022). Safety Data Sheet for 4-Amino-2-methylpyrimidine-5-carbonitrile.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Chloro-6-methylpyrimidine-5-carbonitrile.

Sources

- 1. solubility experimental methods.pptx [slideshare.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fishersci.com [fishersci.com]

- 7. 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Initial Synthesis Routes for 5-Methylpyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-4-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile applications as a synthetic intermediate. This technical guide provides a comprehensive overview of plausible initial synthesis routes for this target molecule. As a senior application scientist, this document moves beyond a simple recitation of methods to provide a deeper, field-proven perspective on the strategic choices and mechanistic underpinnings of each synthetic pathway. We will explore two primary, logically derived strategies for the construction of the 5-methylpyrimidine-4-carbonitrile core, grounded in established principles of pyrimidine chemistry. Each route will be detailed with mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and disadvantages. All claims and protocols are substantiated with in-text citations to authoritative literature.

Introduction: The Significance of the Pyrimidine-4-carbonitrile Moiety

The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of pharmaceuticals. The introduction of a methyl group at the 5-position and a cyano group at the 4-position creates a unique electronic and steric environment, making 5-methylpyrimidine-4-carbonitrile a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The cyano group, in particular, is a versatile functional handle that can be transformed into various other functionalities such as amines, carboxylic acids, and tetrazoles.

This guide will focus on two robust and scientifically sound synthetic strategies for the initial preparation of 5-methylpyrimidine-4-carbonitrile, designed to provide researchers with a solid foundation for its synthesis and subsequent application in their research endeavors.

Synthetic Strategy I: Construction from a 4-Aminopyrimidine Precursor via Sandmeyer Reaction

This first proposed route leverages the well-established chemistry of aminopyrimidines and their conversion to nitriles via the Sandmeyer reaction. This classical transformation offers a reliable method for introducing the cyano group onto the pyrimidine ring.

Mechanistic Rationale

The overall strategy involves the initial construction of a 4-amino-5-methylpyrimidine core, followed by diazotization of the amino group and subsequent displacement with a cyanide nucleophile, catalyzed by a copper(I) salt. The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Workflow

Caption: Workflow for Synthetic Strategy I.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-5-methylpyrimidine

-

Materials: Acetamidine hydrochloride, 2-methyl-3-oxobutanal (or a suitable precursor), a base (e.g., sodium ethoxide), and an appropriate solvent (e.g., ethanol).

-

Procedure:

-

Dissolve acetamidine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium ethoxide in ethanol to the flask and stir for 30 minutes at room temperature to generate the free acetamidine base.

-

To this mixture, add 2-methyl-3-oxobutanal dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-amino-5-methylpyrimidine.

-

Step 2 & 3: Diazotization and Sandmeyer Reaction

The conversion of the 4-aminopyrimidine to the 4-cyanopyrimidine is a standard Sandmeyer reaction.[3][4]

-

Materials: 4-Amino-5-methylpyrimidine, hydrochloric acid, sodium nitrite, copper(I) cyanide, and water.

-

Procedure:

-

Suspend 4-amino-5-methylpyrimidine in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-methylpyrimidine-4-carbonitrile by column chromatography or recrystallization.

-

Synthetic Strategy II: Construction from a 4-Chloropyrimidine Precursor via Cyanation

This alternative strategy involves the synthesis of a 4-chloro-5-methylpyrimidine intermediate, followed by a nucleophilic substitution reaction to introduce the cyano group. This approach is particularly attractive due to the high reactivity of halopyrimidines towards nucleophilic displacement.

Mechanistic Rationale

The core of this strategy lies in the facile displacement of the chloride at the 4-position of the pyrimidine ring by a cyanide nucleophile. This reaction is typically catalyzed by a transition metal, such as palladium or copper, which facilitates the carbon-carbon bond formation.

Experimental Workflow

Caption: Workflow for Synthetic Strategy II.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine

Thymine (5-methyluracil) is a readily available starting material for this synthesis. Its conversion to the dichlorinated pyrimidine can be achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]

-

Materials: Thymine, phosphorus oxychloride (POCl₃), and a tertiary amine (e.g., N,N-dimethylaniline or triethylamine hydrochloride).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, carefully mix thymine with an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for 3-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice with stirring to decompose the excess POCl₃.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield crude 2,4-dichloro-5-methylpyrimidine.

-

Step 2: Selective Dechlorination to 4-Chloro-5-methylpyrimidine

Selective removal of the chlorine atom at the 2-position can be achieved through catalytic hydrogenation or by using a reducing agent.

-

Materials: 2,4-Dichloro-5-methylpyrimidine, a catalyst (e.g., Palladium on carbon), a base (e.g., magnesium oxide or triethylamine), and a solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve 2,4-dichloro-5-methylpyrimidine in ethanol in a hydrogenation vessel.

-

Add the palladium on carbon catalyst and the base.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until one equivalent of hydrogen has been consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

-

Evaporate the solvent from the filtrate to obtain crude 4-chloro-5-methylpyrimidine, which can be purified by chromatography if necessary.

-

Step 3: Cyanation of 4-Chloro-5-methylpyrimidine

The final step involves the displacement of the remaining chlorine atom with a cyanide group. Palladium-catalyzed cyanation is a modern and efficient method for this transformation.[6]

-

Materials: 4-Chloro-5-methylpyrimidine, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a high-boiling polar aprotic solvent (e.g., DMF or DMA).

-

Procedure:

-

To a dry, inert-atmosphere flask, add 4-chloro-5-methylpyrimidine, zinc cyanide, and the palladium catalyst.

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-methylpyrimidine-4-carbonitrile.

-

Comparative Analysis of Synthetic Routes

| Feature | Synthetic Strategy I (from 4-Aminopyrimidine) | Synthetic Strategy II (from 4-Chloropyrimidine) |

| Starting Materials | Readily available amidines and β-keto compounds. | Thymine is an inexpensive and abundant starting material. |

| Key Transformations | Pyrimidine ring formation, Diazotization, Sandmeyer reaction. | Chlorination, Selective Dechlorination, Cyanation. |

| Advantages | Convergent approach; Sandmeyer reaction is a classic and reliable method. | Linear approach from a simple precursor; avoids handling of potentially unstable diazonium salts in the final step. |

| Disadvantages | Diazonium intermediates can be unstable and require careful temperature control; potential for side reactions. | Use of hazardous reagents like POCl₃; selective dechlorination can sometimes be challenging; palladium catalysts can be expensive. |

| Overall Yield | Can be moderate due to the multiple steps and potential for side reactions in the Sandmeyer step. | Potentially higher yields with modern palladium-catalyzed cyanation methods. |

Conclusion

This technical guide has outlined two plausible and robust synthetic strategies for the initial synthesis of 5-methylpyrimidine-4-carbonitrile. Both routes are grounded in well-established principles of heterocyclic chemistry and offer viable pathways for researchers in the field. The choice between the two strategies will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the successful synthesis of this important synthetic intermediate, thereby facilitating its application in drug discovery and development.

References

-

Zhao, L., Ma, X.-D., & Chen, F.-E. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57-61. [Link]

-

Kuchar, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6975. [Link]

-

Wolska, I., et al. (2020). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 456-465. [Link]

- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Hassan, S. Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2795-2819. [Link]

-

ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]

-

Oxford University Press. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Zhu, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(48), 31215-31233. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Deacetylative Cyanation: A Cyanide-Free Route to Thiocyanates and Cyanamides. Retrieved from [Link]

-

Twilton, J., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(38), 13491-13494. [Link]

-

ResearchGate. (n.d.). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Retrieved from [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 635-638. [Link]

-

PubChem. (n.d.). 4-Chloro-5-methylpyrimidine. Retrieved from [Link]

-

Chen, B., et al. (2012). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 51(48), 11997-12001. [Link]

- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Gandi, M., et al. (2016). A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate. Journal of the American Chemical Society, 138(35), 11493-11498. [Link]

-

Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

-

Burns, D. J., et al. (2016). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science, 7(4), 2500-2504. [Link]

-

Clark, J. (2023, January 22). Preparation of Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

The 5-Methylpyrimidine Core: A Technical Guide to its Electronic Properties and Reactivity for Drug Discovery

Introduction: The Understated Importance of the 5-Methylpyrimidine Scaffold

In the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the very fabric of life as a key component of nucleobases. The strategic introduction of a methyl group at the 5-position of this essential scaffold bestows a unique combination of electronic and steric properties, rendering the 5-methylpyrimidine core a privileged motif in medicinal chemistry. Its derivatives are found in a wide array of therapeutic agents, from antiviral to anticancer drugs, underscoring the significance of a deep understanding of its chemical behavior.[1][2][3] This technical guide provides an in-depth exploration of the electronic properties and reactivity of the 5-methylpyrimidine core, offering a valuable resource for researchers, scientists, and drug development professionals.

Electronic Landscape of the 5-Methylpyrimidine Core

The reactivity of the 5-methylpyrimidine core is intrinsically governed by the distribution of electrons within its aromatic system. The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly polarizes the ring, creating a π-deficient system. This inherent electronic character is further modulated by the methyl group at the C5 position.

Basicity and pKa

The lone pairs of the nitrogen atoms in the pyrimidine ring are responsible for its basic character. However, due to the electron-withdrawing nature of the diazine system, pyrimidine is a much weaker base than pyridine. The predicted pKa of 5-methylpyrimidine is approximately 2.02.[4] This relatively low basicity has important implications for its behavior in physiological environments and for its use in synthetic transformations.

| Property | Value | Source |

| pKa (predicted) | 2.02 ± 0.10 | [4] |

| Dipole Moment | Data not explicitly found for 5-methylpyrimidine, but pyrimidine derivatives are known to possess significant dipole moments. | |

| Molecular Formula | C5H6N2 | [1][5] |

| Molecular Weight | 94.11 g/mol | [3] |

Frontier Molecular Orbitals and Molecular Electrostatic Potential (MEP)

Computational studies on pyrimidine derivatives provide valuable insights into the electronic structure of the 5-methylpyrimidine core. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. In π-deficient systems like pyrimidine, the LUMO is of relatively low energy, making the ring susceptible to nucleophilic attack. The HOMO, on the other hand, is of lower energy compared to benzene, reflecting the ring's reduced nucleophilicity and general resistance to electrophilic attack.

A Molecular Electrostatic Potential (MEP) map visually represents the electron distribution. For the pyrimidine core, the MEP would show a region of negative potential (red/yellow) around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors or sites of protonation. The carbon atoms, particularly C2, C4, and C6, would exhibit a more positive potential (blue), highlighting their electrophilic character and susceptibility to nucleophilic attack. The C5 position, influenced by the electron-donating methyl group, would be comparatively more electron-rich than the other carbon atoms.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map for 5-methylpyrimidine.

Reactivity Profile: A Tale of Two Substitution Patterns

The electronic nature of the 5-methylpyrimidine core dictates its reactivity towards both nucleophiles and electrophiles, leading to distinct and predictable substitution patterns.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway

The π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most important and widely utilized reaction for the functionalization of the 5-methylpyrimidine core.

Regioselectivity: Nucleophilic attack preferentially occurs at the C2, C4, and C6 positions. This is due to the ability of the electronegative nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. The presence of a good leaving group (e.g., a halogen) at these positions is a prerequisite for the reaction to proceed efficiently.

The methyl group at C5, being electron-donating, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, this effect is generally outweighed by the strong activation provided by the two ring nitrogens.

Sources

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methylpyrimidine 96 2036-41-1 [sigmaaldrich.com]

- 3. 5-Methylpyrimidine | C5H6N2 | CID 74859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CAS 2036-41-1: 5-Methylpyrimidine | CymitQuimica [cymitquimica.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its remarkable versatility and inherent ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides a comprehensive overview of the pivotal role of the pyrimidine core in the development of therapeutic agents. We will delve into its fundamental significance, explore key synthetic strategies for its construction and modification, dissect its diverse mechanisms of action across major therapeutic areas, and provide actionable experimental protocols for its evaluation. This document is designed to serve as a foundational resource, bridging the gap between theoretical knowledge and practical application for professionals engaged in the pursuit of novel therapeutics.

The Significance of the Pyrimidine Core: A Privileged Scaffold